5-Cyclopropoxy-2-formyl-N-methylnicotinamide
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Overview
Description
5-Cyclopropoxy-2-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a formyl group at the 2-position.
Chemical Reactions Analysis
5-Cyclopropoxy-2-formyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving nicotinamide derivatives.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-formyl-N-methylnicotinamide is not well-documented. given its structural similarity to nicotinamide, it may interact with enzymes and receptors involved in nicotinamide metabolism. Nicotinamide derivatives are known to participate in redox reactions and serve as precursors for coenzymes like NAD+ .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-2-formyl-N-methylnicotinamide include:
5-Cyclopropyl-2-fluoro-N-methylnicotinamide: Features a fluorine atom instead of a formyl group.
5-Cyclopropyl-2-formyl-N-methylnicotinamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-4-8(16-7-2-3-7)5-13-10(9)6-14/h4-7H,2-3H2,1H3,(H,12,15) |
InChI Key |
YSAWPZQPPYPELP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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